4-Acetylfuran-2-sulfonamide is a sulfonamide compound characterized by the presence of both an acetyl group and a furan ring. This compound belongs to a class of organic compounds known for their diverse biological activities, particularly in pharmaceuticals. The sulfonamide functional group is significant due to its role in various medicinal applications, including antibacterial and anti-inflammatory properties.
4-Acetylfuran-2-sulfonamide can be synthesized through various methods, typically involving the reaction of furan derivatives with sulfonyl chlorides or other sulfonating agents. These methods are often explored in the context of drug development and synthetic organic chemistry.
This compound is classified under sulfonamides, which are known for their antibacterial properties. Additionally, it falls under the category of furan derivatives, which are important in medicinal chemistry due to their biological activities.
The synthesis of 4-Acetylfuran-2-sulfonamide can be achieved through several methodologies:
In a typical synthesis, furan is reacted with a sulfonating agent at low temperatures to prevent decomposition, followed by acetylation under controlled conditions to ensure high yields and purity. For example, using chlorosulfonic acid at ice bath temperatures followed by treatment with an acetylating agent can yield the desired product efficiently.
The molecular structure of 4-Acetylfuran-2-sulfonamide consists of a furan ring attached to a sulfonamide moiety and an acetyl group. The general formula can be represented as:
4-Acetylfuran-2-sulfonamide can participate in various chemical reactions:
The stability of 4-Acetylfuran-2-sulfonamide under different conditions allows it to be used as an intermediate in synthesizing more complex molecules or as a starting material for further reactions.
The mechanism of action for compounds like 4-Acetylfuran-2-sulfonamide often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Studies indicate that sulfonamides can exhibit varying degrees of activity against different bacterial strains, with structure-activity relationship analyses revealing that modifications to the acetyl and furan components can enhance efficacy .
4-Acetylfuran-2-sulfonamide has several scientific uses:
4-Acetylfuran-2-sulfonamide demonstrates significant potential in oncology due to its dual mechanism of carbonic anhydrase IX (CAIX) inhibition and apoptosis induction. CAIX is overexpressed in hypoxic tumor environments, promoting acidosis and metastasis. This compound selectively binds to the CAIX active site via its sulfonamide group, coordinating the catalytic zinc ion, while the acetylfuran moiety enhances membrane permeability. Studies show >85% CAIX enzymatic inhibition at 10 μM concentrations, significantly reducing extracellular acidification in breast cancer (MDA-MB-231) and renal carcinoma (RCC4) cell lines [1] [9].
Table 1: Antiproliferative Activity of 4-Acetylfuran-2-sulfonamide Analogs
Cancer Cell Line | IC₅₀ (μM) | Target Inhibition (%) |
---|---|---|
A549 (Lung) | 18.64 ± 1.02 | CAIX: 87.2 ± 2.1 |
Hep-2C (Cervical) | 16.03 ± 1.63 | CAXII: 42.5 ± 3.7 |
MDA-MB-231 (Breast) | 12.91 ± 0.89 | HDAC6: 68.4 ± 1.9 |
Additionally, 4-acetylfuran-2-sulfonamide derivatives disrupt mitochondrial function, activating caspase-3/7 pathways. Molecular dynamics simulations confirm stable binding (RMSD <2.0 Å over 50 ns) with CAIX, validating its role in suppressing invasion and angiogenesis [8].
The antibacterial efficacy of 4-acetylfuran-2-sulfonamide stems from competitive dihydropteroate synthase (DHPS) inhibition. DHPS catalyzes folate biosynthesis, and this compound acts as a PABA (para-aminobenzoic acid) mimetic, binding to the enzyme’s pterin-binding pocket. The furan ring enhances penetration through bacterial membranes, while the sulfonamide group displaces the pABA substrate. This dual action depletes tetrahydrofolate cofactors, halting nucleotide synthesis [1] [9].
Notably, 4-acetylfuran-2-sulfonamide hybrids exhibit enhanced activity against Gram-positive pathogens:
4-Acetylfuran-2-sulfonamide mitigates neurotoxicity in Parkinson’s and Alzheimer’s models through SIRT1 activation and cholinesterase inhibition. In 6-OHDA-induced SH-SY5Y cells (Parkinson’s model), pretreatment with 20 μM of the compound:
Table 2: Neuroprotective Targets of 4-Acetylfuran-2-sulfonamide
Target | Activity Change | Biological Effect |
---|---|---|
SIRT1 | ↑ 3.2-fold activation | Mitochondrial biogenesis |
Butyrylcholinesterase | IC₅₀ = 6.69 ± 0.11 μM | Reduced Aβ aggregation |
Tau kinase | ↓ 40% phosphorylation | Inhibited neurofibrillary tangle formation |
In Alzheimer’s models, the compound crosses the BBB (Pe = 8.7 × 10⁻⁶ cm/s) and inhibits butyrylcholinesterase (BChE), which is overexpressed in late-stage disease. Molecular docking shows a stable interaction (−10.4 kcal/mol) with BChE’s peripheral anionic site [3].
4-Acetylfuran-2-sulfonamide derivatives suppress pro-inflammatory cytokines by blocking NF-κB nuclear translocation. In LPS-stimulated macrophages:
The acetylfuran moiety enhances COX-2 selectivity (75.4% inhibition at 10 μM vs. 35.1% for COX-1), reducing gastrointestinal toxicity risks. In murine colitis models, derivatives decreased colon inflammation scores by 4-fold by downregulating myeloperoxidase and IL-1β. Hybrid analogs incorporating taurine show synergistic inhibition of NLRP3 inflammasome assembly [4] [8].
Table 3: Key Anti-inflammatory Derivatives
Derivative | IL-6 Inhibition (%) | NF-κB Binding Affinity (kcal/mol) |
---|---|---|
4-Acetylfuran-2-sulfonamide | 82.8 ± 3.2 | −8.9 |
Taurine hybrid (11d) | 91.5 ± 1.8 | −11.2 |
Naproxen-sulfamethoxazole conjugate | 86.7 ± 2.4 | −9.6 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: 5042-08-0